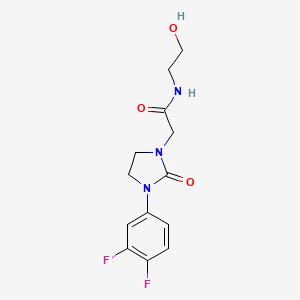![molecular formula C21H24N2O2S B2723754 (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane CAS No. 1421586-88-0](/img/structure/B2723754.png)
(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic ring system, which is a common feature in many natural products and pharmaceuticals. The benzyl and styrylsulfonyl groups are likely to influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The benzyl and styrylsulfonyl groups in the compound can undergo various chemical reactions. For instance, the benzyl group can participate in reactions such as oxidation, reduction, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include solubility, melting point, boiling point, and reactivity .Wirkmechanismus
The mechanism of action of (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane is not fully understood. It is thought to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor plays an important role in cognitive function, and its modulation has been shown to have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of the α7 nAChR, which can improve cognitive function. It has also been shown to reduce inflammation and pain, which may be useful in the treatment of inflammatory and pain disorders. In addition, it has been shown to have anticonvulsant properties, which may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the α7 nAChR and its modulation. However, one of the limitations of this compound is that it is a chiral compound, which means that it has two enantiomers that have different biological properties. This can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of (1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane. One area of research is the development of more selective modulators of the α7 nAChR. This could lead to the development of more effective therapies for cognitive disorders. Another area of research is the study of the compound's potential use in the treatment of addiction, depression, and anxiety disorders. Finally, the neuroprotective effects of this compound could be further explored, with the aim of developing therapies for neurodegenerative diseases.
Synthesemethoden
(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane can be synthesized by several methods. One of the most common methods is the condensation of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one with (E)-styrylsulfonyl chloride in the presence of a base. The product is then purified by column chromatography. Another method involves the reduction of 3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-1-one with sodium borohydride in the presence of a catalyst. This method yields the (1R,5S)-enantiomer of the compound.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-benzyl-8-[(E)-2-phenylethenyl]sulfonyl-3,8-diazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-26(25,14-13-18-7-3-1-4-8-18)23-20-11-12-21(23)17-22(16-20)15-19-9-5-2-6-10-19/h1-10,13-14,20-21H,11-12,15-17H2/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGHDYGGLUYMOC-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

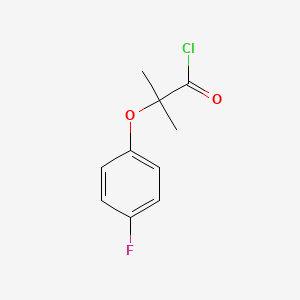
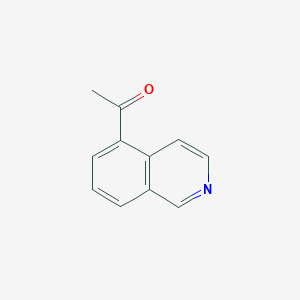
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)
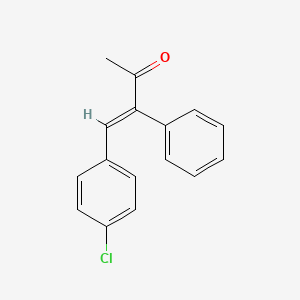
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
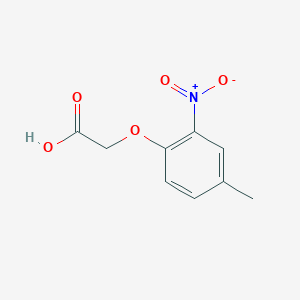
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![(Z)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2723687.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)
